(R)-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
CAS No.:
Cat. No.: VC20229628
Molecular Formula: C37H50NO2PS
Molecular Weight: 603.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H50NO2PS |
|---|---|
| Molecular Weight | 603.8 g/mol |
| IUPAC Name | N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C37H50NO2PS/c1-37(2,3)42(39)38(4)35(30-20-11-6-12-21-30)33-26-17-27-34(40-28-29-18-9-5-10-19-29)36(33)41(31-22-13-7-14-23-31)32-24-15-8-16-25-32/h5-6,9-12,17-21,26-27,31-32,35H,7-8,13-16,22-25,28H2,1-4H3/t35-,42?/m0/s1 |
| Standard InChI Key | YNOQEGACEUAPOD-DYHPFTOGSA-N |
| Isomeric SMILES | CC(C)(C)S(=O)N(C)[C@@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
| Canonical SMILES | CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Introduction
(R)-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfinamides, which are known for their diverse biological activities and applications in medicinal chemistry. The structure includes a sulfinamide functional group, a benzyloxy group, and a dicyclohexylphosphanyl moiety, contributing to its potential reactivity and biological interactions.
Synthesis and Applications
The synthesis of (R)-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multi-step organic synthesis techniques. These synthetic routes require careful control of reaction conditions to ensure high yields and purity. The compound's unique structure suggests potential applications in medicinal chemistry due to its stereochemical configuration and functional groups that may interact with biological targets.
Comparison with Related Compounds
Related compounds, such as [S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, have similar structural features but differ in the aromatic substituent (naphthalenyl instead of phenyl) . These variations can affect the compound's reactivity and biological activity.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| (R)-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide | C37H50NO2PS | Approximately 603.84 g/mol | Not specified |
| [S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide | C41H52NO2PS | 653.91 g/mol | 2565792-55-2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume